N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-(4-pyrimidin-5-ylbenzyl)ethanamine
Overview
Description
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-(4-pyrimidin-5-ylbenzyl)ethanamine is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.23721057 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Synthetic Pathways : Research has focused on developing synthetic pathways for related heterocyclic compounds, which are crucial for pharmaceutical and material science applications. For instance, the synthesis of various pyrazole and pyrimidine derivatives has been explored, demonstrating the versatility of these heterocyclic frameworks in drug discovery and development (Lovro Selič et al., 1997).
Antimicrobial and Anticancer Properties
Antimicrobial Activity : Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones have been synthesized and evaluated for their antimicrobial properties, indicating a potential application in fighting bacterial and fungal infections (F. Bruni et al., 1996).
Anticancer Activity : Novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine frameworks, have shown promising anticancer activity, highlighting their potential use in cancer therapy (H. Hafez et al., 2016).
Advanced Material Synthesis
Molecular Design : The synthesis of pyrazole-containing chelating agents showcases the application of these compounds in the design of advanced materials with potential applications in catalysis, materials science, and metal recovery processes (W. L. Driessen, 2010).
Biochemical and Pharmacological Studies
Bioactivity and Pharmacophore Identification : Studies have focused on the identification of pharmacophore sites within pyrazole derivatives for antitumor, antifungal, and antibacterial activities. This involves the synthesis, characterization, and bioactivity evaluation of these compounds, contributing to drug discovery efforts (A. Titi et al., 2020).
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-methoxy-N-[(4-pyrimidin-5-ylphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-5-27-18(3)22(17(2)25-27)15-26(10-11-28-4)14-19-6-8-20(9-7-19)21-12-23-16-24-13-21/h6-9,12-13,16H,5,10-11,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPSHCFDNWQPFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CCOC)CC2=CC=C(C=C2)C3=CN=CN=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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